4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
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Overview
Description
4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound with the molecular formula C21H18BrNO3. This compound is characterized by its unique structure, which includes a brominated dimethoxyphenyl group attached to a benzoquinolinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 4,5-dimethoxyphenylacetic acid, followed by cyclization and further functionalization to introduce the benzoquinolinone moiety . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinolinone core to dihydro derivatives.
Substitution: The bromine atom in the dimethoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzoquinolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-3,4-DIHYDROBENZO[H]QUINOLIN-2(1H)-ONE
- 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-1,3,4-TRIHYDROBENZO[H]QUINOLIN-2-ONE
Uniqueness
The uniqueness of 4-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-25-18-10-13(9-17(22)21(18)26-2)16-11-19(24)23-20-14-6-4-3-5-12(14)7-8-15(16)20/h3-10,16H,11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWDHBJYONLCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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